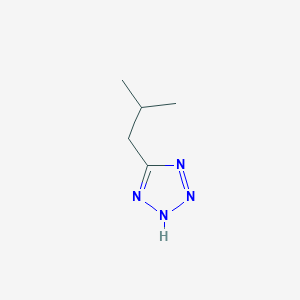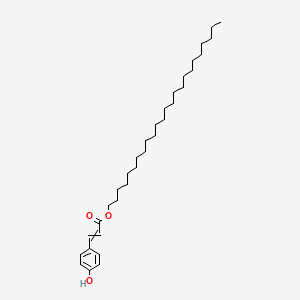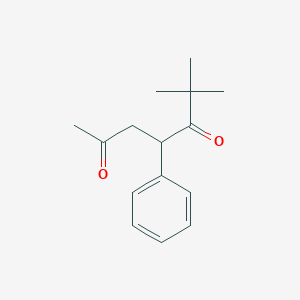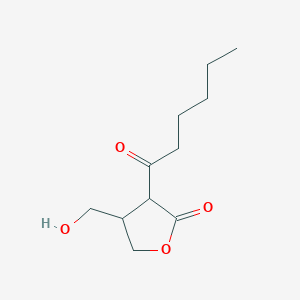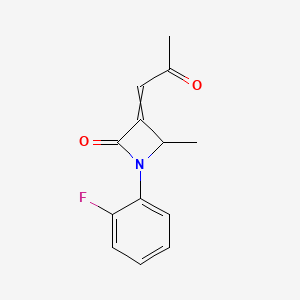
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one is a chemical compound known for its unique structure and properties It belongs to the class of azetidinones, which are four-membered lactams
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-fluorobenzaldehyde with a suitable azetidinone precursor in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one involves its interaction with molecular targets and pathways. The fluorophenyl group and the azetidinone ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
- 1-(2-Bromophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
- 1-(2-Iodophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
Uniqueness
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
111390-69-3 |
|---|---|
Molecular Formula |
C13H12FNO2 |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one |
InChI |
InChI=1S/C13H12FNO2/c1-8(16)7-10-9(2)15(13(10)17)12-6-4-3-5-11(12)14/h3-7,9H,1-2H3 |
InChI Key |
SHVKQWHFDZUYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC(=O)C)C(=O)N1C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


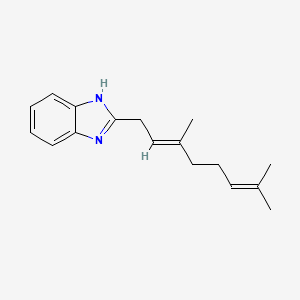
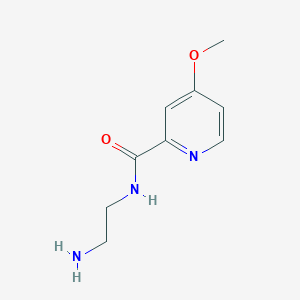

![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)

